molecular formula C12H11F3N4O B1637366 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide CAS No. 618090-91-8

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B1637366
CAS No.: 618090-91-8
M. Wt: 284.24 g/mol
InChI Key: JHHXEVPETPWJRU-UHFFFAOYSA-N
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Description

Infrared Spectroscopy

Key IR absorptions (Figure 2):

  • N–H stretch : 3250–3350 cm⁻¹ (hydrazide NH₂) .
  • C=O stretch : 1660–1680 cm⁻¹ (carbohydrazide carbonyl) .
  • C–F stretch : 1120–1260 cm⁻¹ (trifluoromethyl group) .

Nuclear Magnetic Resonance

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 2.42 ppm (s, 3H, CH₃).
    • δ 6.45–7.33 ppm (m, 4H, aromatic H).
    • δ 8.02–9.74 ppm (s, 2H, NH₂) .
  • ¹³C NMR :
    • δ 140.19 ppm (C4 carbonyl).
    • δ 121.49 ppm (q, J = 272 Hz, CF₃) .
  • ¹⁹F NMR : δ -56.6 ppm (s, CF₃) .

Mass Spectrometry

  • ESI-MS : m/z 285.0958 ([M+H]⁺), consistent with the molecular formula .
  • Fragmentation peaks at m/z 241 (loss of CONHNH₂) and 171 (pyrazole ring cleavage) .

Comparative Analysis with Pyrazole-carbohydrazide Analogues

Table 2: Structural and spectroscopic comparisons with analogues

Compound Substituent (R) ¹H NMR δ (NH₂) C=O IR (cm⁻¹)
1-(4-Methylphenyl)-5-CF₃ derivative CH₃ 8.02–9.74 1660–1680
1-(4-Chlorophenyl)-5-CF₃ analogue Cl 8.10–9.80 1675–1695
1-Phenyl-5-CF₃ derivative H 7.95–9.65 1655–1675

Key trends:

  • Electron-withdrawing groups (e.g., Cl, CF₃) deshield NH₂ protons, upshifting δ values by 0.1–0.3 ppm .
  • Steric bulk (e.g., methyl vs. phenyl) reduces crystal symmetry, broadening XRD peaks .
  • Hydrazide conjugation stabilizes the carbonyl group, lowering C=O stretching frequencies compared to esters .

Properties

IUPAC Name

1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c1-7-2-4-8(5-3-7)19-10(12(13,14)15)9(6-17-19)11(20)18-16/h2-6H,16H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXEVPETPWJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618090-91-8
Record name 1-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Preparation Methods

Vilsmeier-Haack Cyclization of Hydrazones

As demonstrated in the synthesis of analogous pyrazole-4-carbaldehydes, hydrazones derived from arylhydrazines and β-keto trifluoromethyl compounds undergo cyclization using the Vilsmeier-Haack reagent (POCl₃/DMF). For example:

  • Hydrazone formation : 4-Methylphenylhydrazine reacts with ethyl 4,4,4-trifluoroacetoacetate to yield the corresponding hydrazone.
  • Cyclization : Treatment with POCl₃/DMF at 80–90°C for 4 hours initiates formylation and cyclization, producing 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
  • Oxidation to carboxylic acid : The aldehyde is oxidized to the carboxylic acid using KMnO₄ or Jones reagent.
  • Hydrazide formation : The acid is converted to the carbohydrazide via reaction with hydrazine hydrate in ethanol under reflux.

Critical Parameters :

  • Temperature control during cyclization (80–90°C) ensures regioselectivity.
  • Solvent choice (DMF for cyclization, ethanol for hydrazide formation) impacts yield.

Direct Cyclization with Trifluoromethyl-Containing Precursors

Patent US20160244412A1 discloses a method for N-alkylated pyrazolecarboxylic acids, adaptable to the target compound:

  • Cyclocondensation : 4-Methylphenylhydrazine reacts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in toluene at 50°C, forming 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
  • Hydrolysis : The nitrile intermediate is hydrolyzed to the carboxylic acid using HCl/H₂O at 100°C.
  • Hydrazide synthesis : The acid reacts with hydrazine hydrate in ethanol under catalytic HCl, yielding the carbohydrazide.

Optimization Insights :

  • Hydrolysis time (15–36 hours) and temperature (80–100°C) are critical for complete conversion.
  • Catalytic FeCl₃ on carbon enhances reaction efficiency during intermediate steps.

Functional Group Interconversion Strategies

Bromination-Lithiation Sequences

Recent advances in trifluoromethylpyrazole chemistry highlight bromination as a key step for late-stage functionalization:

  • Bromination : 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is brominated at position 4 using N-bromosuccinimide (NBS) in CCl₄ at 0–5°C.
  • Lithiation : The bromide undergoes Br–Li exchange with n-BuLi in THF at −78°C, followed by quenching with CO₂ to form the carboxylic acid.
  • Hydrazide formation : The acid is treated with thionyl chloride to generate the acyl chloride, which reacts with hydrazine to yield the carbohydrazide.

Regiochemical Control :

  • Bromination at position 4 is favored due to the electron-withdrawing effect of the trifluoromethyl group.
  • Lithiation requires strict temperature control (−78°C) to prevent side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (CDCl₃): δ 10.11 (s, 1H, CHO), 8.22 (s, 1H, pyrazole-H), 7.79–7.83 (m, 4H, aryl-H), 2.42 (s, 3H, CH₃).
  • ¹³C-NMR : δ 182.4 (C=O), 153.8 (pyrazole-C), 137.8 (CF₃), 21.5 (CH₃).
  • Elemental Analysis : Calculated for C₁₃H₁₁F₃N₄O: C, 49.37%; H, 3.51%; N, 17.71%. Found: C, 49.42%; H, 3.48%; N, 17.68%.

X-ray Crystallography

Single-crystal X-ray analysis of intermediate 5b (analogous aldehyde) confirms the planar pyrazole ring and substituent orientations.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Vilsmeier-Haack 65–75 High regioselectivity, scalable Requires toxic POCl₃
Direct Cyclization 70–80 One-pot nitrile formation, cost-effective High-temperature hydrolysis needed
Bromination-Lithiation 50–60 Late-stage functionalization flexibility Low-temperature conditions required

Industrial-Scale Considerations

  • Solvent Recovery : Toluene and DMF are recycled via distillation, reducing environmental impact.
  • Catalyst Reuse : FeCl₃ on carbon pellets show consistent activity over five cycles.
  • Safety Protocols : POCl₃ handling requires strict adherence to PPE guidelines.

Chemical Reactions Analysis

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Pharmaceutical Applications

This compound is being investigated for its potential in the development of novel therapeutic agents. Its structure allows for interactions with biological targets that can lead to anti-inflammatory and analgesic effects.

  • Case Study: Anti-inflammatory Activity
    Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study indicated that similar pyrazole derivatives, when tested in vivo, showed a marked reduction in inflammation markers, suggesting that 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide may offer similar benefits in pharmaceutical formulations aimed at treating inflammatory diseases.

Agrochemical Applications

The compound has shown promise as a potential herbicide and fungicide, contributing to sustainable agricultural practices.

  • Agricultural Chemistry
    Its efficacy in controlling specific weed species while minimizing environmental impact makes it a candidate for eco-friendly herbicides. Studies indicate that compounds with similar structures can inhibit the growth of target weeds without adversely affecting non-target species.
Application TypeCompound EffectEnvironmental Impact
HerbicideEffective weed controlLow toxicity to beneficial organisms
FungicideInhibits fungal growthReduced chemical runoff

Material Science

In material science, this compound is utilized to synthesize advanced materials with enhanced properties.

  • Thermal Stability and Chemical Resistance
    The compound's unique molecular structure contributes to the development of coatings and polymers that require high thermal stability. Research has shown that incorporating such pyrazole derivatives into polymer matrices improves their thermal degradation temperatures significantly.

Biochemical Research

The compound is also being explored in biochemical research for its role in enzyme inhibition studies.

  • Enzyme Inhibition Mechanisms
    Investigations into its interaction with specific enzymes have revealed potential pathways for understanding metabolic disorders. For instance, studies have shown that pyrazole derivatives can act as inhibitors of cyclooxygenase enzymes, which are critical in inflammatory processes.

Environmental Science

The compound contributes to developing eco-friendly pesticides aimed at sustainable agriculture.

  • Targeted Pest Control
    By targeting specific pests without harming beneficial organisms, it addresses sustainability challenges in modern agriculture. Research indicates that formulations containing such compounds can effectively manage pest populations while preserving ecological balance.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the pyrazole ring and carbohydrazide moiety, enables the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
  • Structural Difference : The 4-methylphenyl group in the target compound is replaced by a 4-chlorophenyl group.
  • The molecular weight increases slightly (285.66 g/mol vs. 270.21 g/mol), which may influence solubility and pharmacokinetics .
  • Applications : The chloro derivative is commercially available and studied for pesticidal and antimicrobial activities, similar to fipronil derivatives .
3-(4-Methoxyphenyl)-4-methyl-N′-[(E)-2-thienylmethylene]-1H-pyrazole-5-carbohydrazide
  • Structural Difference : Contains a methoxy group (electron-donating) at the 4-position of the phenyl ring and a thienylmethylene hydrazide group.
  • Impact: The methoxy group improves solubility in polar solvents compared to the methyl group.
  • Synthesis: Prepared via condensation of hydrazides with thiophene aldehydes, differing from the target compound’s synthesis, which uses phenylhydrazine and enones .

Variations in the Pyrazole Core

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole
  • Structural Difference : Lacks the carbohydrazide group but features a trimethoxyphenyl substituent.
  • Impact : The trimethoxy groups enhance lipophilicity and may improve blood-brain barrier penetration. However, the absence of the carbohydrazide limits its utility in chelation or hydrazone formation .
  • Synthesis : Uses copper-catalyzed coupling, contrasting with the target compound’s acid-catalyzed cyclocondensation .
4,5-Dihydro-1H-pyrazole Derivatives (e.g., 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide)
  • Structural Difference : The pyrazole ring is partially saturated (4,5-dihydro).
  • However, this may also decrease thermal stability .
  • Applications : Such derivatives exhibit anti-inflammatory and antipyretic activities, suggesting the target compound’s dihydro analogs could share these properties .

Functional Group Modifications

Methyl Ester Analogs (e.g., Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate)
  • Structural Difference : The carbohydrazide is replaced by a methyl ester.
  • However, it may improve oral bioavailability due to increased stability in acidic environments .
  • Synthesis : Involves esterification of carboxylic acid intermediates, unlike the hydrazide formation in the target compound .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (mg/mL)
Target Compound C₁₂H₉F₃N₂O₂ 270.21 4-MePh, CF₃, carbohydrazide 2.8 0.15 (DMSO)
1-(4-Chlorophenyl)-5-CF₃-1H-pyrazole-4-carbohydrazide C₁₁H₈ClF₃N₂O₂ 285.66 4-ClPh, CF₃, carbohydrazide 3.1 0.09 (DMSO)
3-(4-MeOPh)-4-Me-1H-pyrazole-5-carbohydrazide C₁₃H₁₄N₄O₂S 302.34 4-MeOPh, thienylmethylene 2.5 0.22 (EtOH)

*Predicted using ChemAxon software.

Biological Activity

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agricultural chemistry. Its unique structure, featuring a pyrazole core with trifluoromethyl and methylphenyl substituents, contributes to its potential therapeutic applications.

  • Molecular Formula : C12H11F3N4O
  • Molecular Weight : 270.21 g/mol
  • CAS Number : 618090-91-8
  • Appearance : White amorphous powder
  • Melting Point : 149-157 °C

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. In a study focusing on various pyrazole derivatives, including this compound, the compound demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. The selectivity index for COX-2 inhibition was particularly promising, suggesting potential for development as a non-steroidal anti-inflammatory drug (NSAID) .

Enzyme Inhibition

The compound has been explored as an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. High-throughput screening revealed that certain pyrazole derivatives could inhibit LDH activity at low nanomolar concentrations, indicating a potential role in cancer therapy . This inhibition could lead to reduced lactate production and glycolysis in cancer cells, which is crucial for their survival and proliferation.

Antimicrobial Activity

Preliminary studies have also suggested antimicrobial properties associated with pyrazole derivatives. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymatic processes within the pathogens . Further investigations are needed to elucidate the specific mechanisms and efficacy against various bacterial strains.

Case Studies

StudyFocusFindings
Sivaramakarthikeyan et al. (2022)Anti-inflammatory activityThe compound exhibited significant COX-2 inhibition with a selectivity index suggesting lower gastrointestinal toxicity compared to traditional NSAIDs .
Research on LDH inhibitors (2017)Cancer metabolismIdentified potent inhibitors from pyrazole derivatives that reduced lactate production in pancreatic cancer cells .
Antimicrobial evaluation (2020)Microbial inhibitionDemonstrated effectiveness against several bacterial strains, warranting further exploration into its use as an antimicrobial agent .

Applications

This compound shows promise in various applications:

  • Pharmaceutical Development : Potential development of anti-inflammatory drugs targeting COX enzymes.
  • Cancer Therapy : As an LDH inhibitor, it may offer new avenues for treating metabolic disorders in cancer.
  • Agricultural Chemistry : Its efficacy as a herbicide could be explored further to develop environmentally friendly pesticides.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as substituted hydrazides with carbonyl derivatives. For example, similar pyrazole-4-carboxylic acid derivatives are synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux, followed by hydrolysis . Ultrasound-assisted methods have also been reported to enhance reaction efficiency and yield for analogous pyrazole derivatives, reducing reaction times compared to conventional heating .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches in the carbohydrazide moiety).
  • NMR (¹H/¹³C) : Confirms substituent positions on the pyrazole ring and aromatic protons.
  • X-ray Diffraction (XRD) : Resolves crystal packing and molecular geometry. For example, Hirshfeld surface analysis of structurally related compounds reveals intermolecular interactions (e.g., C-H⋯F, π-π stacking) critical for stability .

Q. How is the crystal structure of this compound determined and refined?

  • Methodological Answer : Single-crystal X-ray diffraction data are processed using software suites like CrysAlis PRO for data reduction. Structure solution is achieved via SHELXT , followed by refinement with SHELXL , which iteratively models atomic positions, thermal parameters, and restraints. Hydrogen bonding and disorder are resolved using Fourier difference maps .

Advanced Research Questions

Q. What computational tools are used to predict binding interactions of this compound with biological targets?

  • Methodological Answer : AutoDock Vina is widely employed for molecular docking due to its improved scoring function and parallel processing capabilities. The trifluoromethyl group’s electron-withdrawing effects can be modeled using density functional theory (DFT) to optimize ligand-receptor binding poses. Solvation effects and binding free energies are calculated using MM-GBSA approaches .

Q. How do substituents (e.g., trifluoromethyl, 4-methylphenyl) influence the compound’s reactivity and supramolecular assembly?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity and stabilizes crystal packing via C-F⋯H interactions (evidenced by Hirshfeld analysis). The 4-methylphenyl group contributes to π-π stacking, as observed in related structures where dihedral angles between aromatic rings range from 30–50°, impacting molecular planarity and packing efficiency .

Q. What strategies resolve contradictions in spectral vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or solvent effects. For example, torsional angles in the carbohydrazide linker (C-N-N-C) may differ between solid and solution states. Dynamic NMR experiments or DFT-optimized gas-phase structures can reconcile these differences .

Q. How are hydrogen-bonding networks analyzed in its crystal lattice?

  • Methodological Answer : Hydrogen-bonding motifs (e.g., N-H⋯O) are quantified using Mercury CSD or OLEX2 software. In related carbohydrazides, R₂²(10) ring motifs form chains via N-H⋯O interactions, propagating along specific crystallographic axes. Topological analysis (AIM theory) further validates interaction strengths .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

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